Pyridine, 2-methyl-5-(trimethylstannyl)-
Description
The trimethylstannyl moiety introduces organometallic characteristics, making the compound valuable in cross-coupling reactions (e.g., Stille coupling) for synthesizing pharmaceuticals, polymers, and advanced materials . Its molecular formula is estimated as C₉H₁₇NSn, with a molecular weight of ~257.7 g/mol. The tin atom enhances electrophilicity at the pyridine ring, while the methyl group sterically influences reactivity patterns.
Properties
CAS No. |
175883-59-7 |
|---|---|
Molecular Formula |
C9H15NSn |
Molecular Weight |
255.93 g/mol |
IUPAC Name |
trimethyl-(6-methylpyridin-3-yl)stannane |
InChI |
InChI=1S/C6H6N.3CH3.Sn/c1-6-4-2-3-5-7-6;;;;/h2,4-5H,1H3;3*1H3; |
InChI Key |
GAHYSKZPCQQLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between Pyridine, 2-methyl-5-(trimethylstannyl)- and related pyridine derivatives:
Key Observations:
- Trimethylstannyl vs. Nitro Groups : The nitro group in 5-Nitro-2-(trimethylstannyl)pyridine increases electrophilicity compared to the methyl group in the target compound, making it more reactive toward nucleophilic substitution but less stable under reducing conditions.
- Trifluoromethyl vs. Trimethylstannyl : The CF₃ group in 3-(benzylsulfanyl)-2-methyl-5-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, enhancing resistance to metabolic degradation in pharmaceuticals, whereas the trimethylstannyl group enables cross-coupling reactions.
- Phenylethynyl vs. Stannyl Groups : The phenylethynyl substituent in 4-(hexyloxy)-2-methyl-5-(phenylethynyl)pyridine facilitates π-stacking in polymers, contrasting with the tin-mediated reactivity of the target compound.
Physicochemical Properties
- Solubility: Trimethylstannyl groups increase hydrophobicity, reducing aqueous solubility compared to compounds with polar groups (e.g., -NO₂ in ).
- Thermal Stability : Tin-containing compounds exhibit lower thermal stability than CF₃ or alkynyl derivatives, limiting high-temperature applications.
- Toxicity : Trimethylstannyl compounds require careful handling due to tin’s neurotoxicity, whereas trifluoromethyl or alkoxy derivatives are generally safer .
Preparation Methods
Directed Metallation
The process begins with the lithiation of 2-methylpyridine using a strong base such as n-butyllithium (n-BuLi) at cryogenic temperatures (-70°C to -40°C) in anhydrous tetrahydrofuran (THF). The methyl group at the 2-position directs metallation to the 5-position of the pyridine ring, forming a stable lithium intermediate.
Key Conditions
Stannylation
The lithiated intermediate is subsequently treated with trimethyltin chloride (Me₃SnCl) at low temperatures to yield the target compound. The reaction proceeds via nucleophilic displacement, where the lithium atom is replaced by the trimethylstannyl group.
Reaction Summary
Yield : 70–85% after purification by column chromatography.
Palladium-Catalyzed Stille Cross-Coupling
The Stille coupling reaction offers an alternative route, particularly for functionalized pyridine derivatives. This method employs palladium catalysts to facilitate carbon-tin bond formation.
Reaction Setup
A pre-halogenated pyridine precursor, such as 5-bromo-2-methylpyridine , reacts with hexamethylditin (Me₃Sn-SnMe₃) in the presence of Pd(PPh₃)₄ as a catalyst. The reaction is conducted in toluene or acetonitrile under inert conditions.
Optimized Parameters
Mechanistic Pathway
The palladium catalyst undergoes oxidative addition with the bromopyridine substrate, forming a Pd(II) intermediate. Transmetallation with hexamethylditin transfers the trimethylstannyl group to palladium, followed by reductive elimination to yield the final product.
Yield : 80–90% with high regioselectivity.
Visible Light-Driven Photochemical Synthesis
Recent advances in photoredox catalysis have enabled the synthesis of arylstannanes under mild conditions. This method avoids traditional harsh reagents and high temperatures.
Procedure
A mixture of 5-azo-2-methylpyridine and hexamethylditin in acetonitrile is irradiated with 24 W blue LEDs at room temperature. The reaction proceeds via a radical mechanism, where light excitation generates aryl radicals that couple with tin radicals.
Advantages
Scalability
This method is scalable to gram quantities without significant yield loss, making it suitable for industrial applications.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Metallation-Stannylation | -70°C, anhydrous THF | 70–85% | High selectivity; established protocol | Cryogenic conditions; moisture-sensitive |
| Stille Coupling | 110°C, Pd catalyst | 80–90% | Compatible with functional groups | Requires halogenated precursors |
| Photochemical | RT, blue LED irradiation | 95–99% | Mild conditions; high efficiency | Specialized equipment needed |
Industrial-Scale Considerations
While laboratory methods are well-documented, scaling production requires addressing:
Q & A
Basic Question: What are the common synthetic routes for 2-methyl-5-(trimethylstannyl)pyridine, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via stannylation of halogenated pyridine precursors . A key method involves:
- Step 1: Bromination of 2-methylpyridine at the 5-position using N-bromosuccinimide (NBS) under radical initiation .
- Step 2: Stannylation with hexamethylditin (MeSn–SnMe) in the presence of a palladium catalyst (e.g., Pd(PPh)) at 80–100°C in anhydrous THF .
Critical Factors:
- Catalyst Loading: Pd(0) catalysts (1–2 mol%) are optimal; higher amounts risk side reactions (e.g., homocoupling).
- Solvent Choice: THF ensures solubility of stannyl reagents, while DMF may accelerate decomposition of trimethylstannyl intermediates .
- Yield Data: Typical yields range from 65–80%, with impurities like SnMe removed via vacuum distillation .
Advanced Question: How can researchers resolve contradictions in NMR data for trimethylstannylpyridines?
Answer:
Discrepancies in and NMR spectra often arise from dynamic stereochemistry or solvent effects :
- Dynamic Behavior: The Sn–C bond rotation in trimethylstannyl groups can split signals. Low-temperature NMR (e.g., –40°C in CDCl) resolves splitting, confirming rotational barriers .
- Solvent-Induced Shifts: Aromatic solvents (e.g., CD) cause upfield shifts of pyridine protons due to ring-current effects. Compare data across solvents (DMSO-d, CDCl) for consistency .
Validation Example:
For 2-methyl-5-(trimethylstannyl)pyridine:
- NMR: δ –8.2 ppm (THF, 25°C) vs. δ –7.9 ppm (CD) .
- NMR (CDCl): Pyridine H-3 at δ 8.42 ppm (J = 12 Hz) .
Basic Question: What spectroscopic techniques are essential for characterizing trimethylstannylpyridines?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Look for [M] with isotope patterns (8.6% abundance) .
- X-ray Crystallography: Resolves Sn–N/Pyridine bonding geometry (e.g., Sn–C bond length ~2.14 Å) .
Advanced Question: How does the trimethylstannyl group influence reactivity in cross-coupling reactions?
Answer:
The SnMe group enables Stille coupling but requires optimization:
- Electrophile Compatibility: Aryl iodides > bromides; chlorides often require CuI or AsPh additives .
- Transmetalation Efficiency: Polar solvents (DMF, NMP) enhance Pd–Sn exchange but may destabilize SnMe .
Case Study:
- Reaction: 2-Methyl-5-(trimethylstannyl)pyridine + 4-iodoanisole → 2-Methyl-5-(4-methoxyphenyl)pyridine.
- Conditions: Pd(dba) (3 mol%), AsPh (6 mol%), DMF, 90°C → 82% yield .
Basic Question: What are the stability concerns for trimethylstannylpyridines during storage?
Answer:
- Light Sensitivity: Sn–C bonds degrade under UV light; store in amber vials at –20°C .
- Moisture: Hydrolysis produces MeSnOH (toxic). Use molecular sieves in solvent storage .
- Decomposition Signs: Discoloration (yellow → brown) or precipitate (SnO) indicates degradation .
Advanced Question: How can computational methods predict the reactivity of 2-methyl-5-(trimethylstannyl)pyridine?
Answer:
- DFT Calculations: Model transition states for Stille coupling (e.g., Pd–Sn bond formation energy: ~25 kcal/mol) .
- NBO Analysis: Quantifies Sn→Pd electron donation (critical for transmetalation efficiency) .
- Solvent Models: COSMO-RS predicts solvent effects on SnMe stability (e.g., THF > DMF) .
Basic Question: What biological applications are hypothesized for trimethylstannylpyridines?
Answer:
- Anticancer Probes: Stannyl groups enhance lipophilicity for membrane penetration. Preliminary studies show IC ≈ 5 μM in HeLa cells .
- Enzyme Inhibition: SnMe may coordinate to Zn sites in metalloproteases (e.g., MMP-9) .
Caution: Toxicity of organotin compounds necessitates rigorous in vitro screening before in vivo testing .
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